molecular formula C18H16N4O2S B8524669 N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide

N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide

Cat. No. B8524669
M. Wt: 352.4 g/mol
InChI Key: IIMDQPAMKXXWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Benzylcarbamoyl-4-methylthiazol-2-yl)isonicotinamide

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-benzyl-4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2S/c1-12-15(17(24)20-11-13-5-3-2-4-6-13)25-18(21-12)22-16(23)14-7-9-19-10-8-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,23)

InChI Key

IIMDQPAMKXXWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=NC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-methyl-2-[(pyridine-4-carbonyl)amino]thiazole-5-carboxylic acid (0.40 g, 1.50 mmol) and 4-methylmorpholine (0.25 mL, 2.20 mmol) in tetrahydrofuran (50 mL) was added 2-chloro-4,6-dimethoxy-1,3,5-triazine (0.32 g, 1.80 mmol). The resulting mixture was stirred at ambient temperature for 4 h, and then benzylamine (0.2 mL, 1.80 mmol) was added. The reaction mixture was stirred at room temperature for 47 h and then concentrated. Purification of the residue by column chromatography afforded the title compound in 45% yield (0.24 g); m.p. 171-172° C.; 1H NMR (DMSO-d6, 300 MHz) δ 13.15 (s, 1H), 8.78-8.63 (m, 3H), 7.94 (dd, J=1.5, 4.5 Hz, 2H), 7.32-7.17 (m, 5H), 4.38 (d, J=6.0 Hz, 2H), 2.51 (s, 3H); 13C NMR (DMSO-d6, 75 MHz) δ 162.0, 150.9, 140.0, 139.5, 128.7, 127.7, 127.2, 122.2, 114.3, 43.1, 17.1; MS (ES+) m/z 353.3 (M+1).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Yield
45%

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